Cas no 2171870-69-0 (1-amino(2-methyl-2H-1,2,3-triazol-4-yl)methylcyclooctan-1-ol)

1-amino(2-methyl-2H-1,2,3-triazol-4-yl)methylcyclooctan-1-ol structure
2171870-69-0 structure
Product name:1-amino(2-methyl-2H-1,2,3-triazol-4-yl)methylcyclooctan-1-ol
CAS No:2171870-69-0
MF:C12H22N4O
MW:238.329282283783
CID:6322709
PubChem ID:165788575

1-amino(2-methyl-2H-1,2,3-triazol-4-yl)methylcyclooctan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-amino(2-methyl-2H-1,2,3-triazol-4-yl)methylcyclooctan-1-ol
    • 2171870-69-0
    • EN300-1641495
    • 1-[amino(2-methyl-2H-1,2,3-triazol-4-yl)methyl]cyclooctan-1-ol
    • Inchi: 1S/C12H22N4O/c1-16-14-9-10(15-16)11(13)12(17)7-5-3-2-4-6-8-12/h9,11,17H,2-8,13H2,1H3
    • InChI Key: JVLOYWBSVFJGOG-UHFFFAOYSA-N
    • SMILES: OC1(C(C2C=NN(C)N=2)N)CCCCCCC1

Computed Properties

  • Exact Mass: 238.17936134g/mol
  • Monoisotopic Mass: 238.17936134g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 77Ų

1-amino(2-methyl-2H-1,2,3-triazol-4-yl)methylcyclooctan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1641495-0.05g
1-[amino(2-methyl-2H-1,2,3-triazol-4-yl)methyl]cyclooctan-1-ol
2171870-69-0
0.05g
$744.0 2023-06-04
Enamine
EN300-1641495-0.25g
1-[amino(2-methyl-2H-1,2,3-triazol-4-yl)methyl]cyclooctan-1-ol
2171870-69-0
0.25g
$814.0 2023-06-04
Enamine
EN300-1641495-1.0g
1-[amino(2-methyl-2H-1,2,3-triazol-4-yl)methyl]cyclooctan-1-ol
2171870-69-0
1g
$884.0 2023-06-04
Enamine
EN300-1641495-2.5g
1-[amino(2-methyl-2H-1,2,3-triazol-4-yl)methyl]cyclooctan-1-ol
2171870-69-0
2.5g
$1735.0 2023-06-04
Enamine
EN300-1641495-10.0g
1-[amino(2-methyl-2H-1,2,3-triazol-4-yl)methyl]cyclooctan-1-ol
2171870-69-0
10g
$3807.0 2023-06-04
Enamine
EN300-1641495-5.0g
1-[amino(2-methyl-2H-1,2,3-triazol-4-yl)methyl]cyclooctan-1-ol
2171870-69-0
5g
$2566.0 2023-06-04
Enamine
EN300-1641495-1000mg
1-[amino(2-methyl-2H-1,2,3-triazol-4-yl)methyl]cyclooctan-1-ol
2171870-69-0
1000mg
$1343.0 2023-09-22
Enamine
EN300-1641495-250mg
1-[amino(2-methyl-2H-1,2,3-triazol-4-yl)methyl]cyclooctan-1-ol
2171870-69-0
250mg
$1235.0 2023-09-22
Enamine
EN300-1641495-500mg
1-[amino(2-methyl-2H-1,2,3-triazol-4-yl)methyl]cyclooctan-1-ol
2171870-69-0
500mg
$1289.0 2023-09-22
Enamine
EN300-1641495-0.1g
1-[amino(2-methyl-2H-1,2,3-triazol-4-yl)methyl]cyclooctan-1-ol
2171870-69-0
0.1g
$779.0 2023-06-04

Additional information on 1-amino(2-methyl-2H-1,2,3-triazol-4-yl)methylcyclooctan-1-ol

Comprehensive Overview of 1-amino(2-methyl-2H-1,2,3-triazol-4-yl)methylcyclooctan-1-ol (CAS No. 2171870-69-0)

The compound 1-amino(2-methyl-2H-1,2,3-triazol-4-yl)methylcyclooctan-1-ol (CAS No. 2171870-69-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This molecule combines a cyclooctane backbone with a 1,2,3-triazole moiety, making it a subject of interest for drug discovery and material science. Researchers are particularly intrigued by its potential as a bioactive scaffold, which could be leveraged in the development of novel therapeutics.

One of the key structural highlights of this compound is the presence of an amino group and a hydroxyl group on the cyclooctane ring, which may contribute to its solubility and reactivity. The 2-methyl-2H-1,2,3-triazole component is known for its stability and ability to participate in hydrogen bonding, making it a valuable building block in medicinal chemistry. Recent studies have explored its role as a kinase inhibitor or GPCR modulator, aligning with current trends in targeting these protein families for disease treatment.

In the context of drug design, 1-amino(2-methyl-2H-1,2,3-triazol-4-yl)methylcyclooctan-1-ol offers a versatile platform for structural modifications. Its rigid yet flexible cyclooctane ring allows for conformational diversity, which is crucial for optimizing binding affinity to biological targets. The compound’s synthetic accessibility also makes it attractive for high-throughput screening campaigns, a hot topic in modern pharmaceutical R&D.

Beyond pharmaceuticals, this compound has potential applications in agrochemicals and material science. The triazole ring is known for its role in stabilizing polymers and enhancing material properties, which could be exploited in the development of advanced coatings or adhesives. Additionally, its hydrogen-bonding capacity may facilitate the design of supramolecular assemblies, a growing area of interest in nanotechnology.

From a synthetic chemistry perspective, the preparation of 1-amino(2-methyl-2H-1,2,3-triazol-4-yl)methylcyclooctan-1-ol involves multi-step organic transformations, including cycloaddition reactions and reductive amination. These methods are well-documented in the literature, but optimizing yield and purity remains a challenge, reflecting broader industry concerns about process efficiency and green chemistry.

Given the rising demand for innovative chemical entities, this compound aligns with trends in fragment-based drug discovery and click chemistry. Its structural complexity and functional group diversity make it a candidate for further exploration in academic and industrial settings. As research progresses, its potential as a lead compound or intermediate will likely become clearer.

In summary, 1-amino(2-methyl-2H-1,2,3-triazol-4-yl)methylcyclooctan-1-ol (CAS No. 2171870-69-0) represents a promising area of study at the intersection of medicinal chemistry, materials science, and synthetic methodology. Its unique properties and adaptability position it as a valuable tool for addressing contemporary challenges in science and technology.

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